molecular formula C17H12N2O B3062227 di(1H-indol-2-yl)methanone CAS No. 200706-56-5

di(1H-indol-2-yl)methanone

Cat. No.: B3062227
CAS No.: 200706-56-5
M. Wt: 260.29 g/mol
InChI Key: GQJIQKLWZMQQGO-UHFFFAOYSA-N
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Description

Di(1H-indol-2-yl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(1H-indol-2-yl)methanone typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of indole with a carbonyl compound in the presence of a catalyst. For example, the reaction of indole with benzaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Di(1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

Di(1H-indol-2-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Di(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in disease processes. The compound can bind to these targets, leading to the modulation of their activity and subsequent therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Di(1H-indol-2-yl)methanone is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

200706-56-5

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

bis(1H-indol-2-yl)methanone

InChI

InChI=1S/C17H12N2O/c20-17(15-9-11-5-1-3-7-13(11)18-15)16-10-12-6-2-4-8-14(12)19-16/h1-10,18-19H

InChI Key

GQJIQKLWZMQQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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